molecular formula C13H17Cl B3314994 3-(4-Tert-butylphenyl)-2-chloro-1-propene CAS No. 951890-70-3

3-(4-Tert-butylphenyl)-2-chloro-1-propene

Cat. No.: B3314994
CAS No.: 951890-70-3
M. Wt: 208.72 g/mol
InChI Key: MBZLJDYCOFFKQW-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-2-chloro-1-propene is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a chlorinated propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-2-chloro-1-propene can be achieved through several methods. One common approach involves the alkylation of phenol with isobutene to produce 4-tert-butylphenol, followed by chlorination and subsequent reaction with propene . Another method involves the Claisen-Schmidt condensation reaction under microwave irradiation, which provides a selective and efficient route to the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation and chlorination processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be cost-effective and scalable to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-2-chloro-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the chlorinated propene to a more saturated hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.

Major Products Formed

    Oxidation: Formation of 3-(4-tert-butylphenyl)-2-propanone.

    Reduction: Formation of 3-(4-tert-butylphenyl)-propane.

    Substitution: Formation of 3-(4-tert-butylphenyl)-2-methoxypropene.

Scientific Research Applications

3-(4-Tert-butylphenyl)-2-chloro-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-2-chloro-1-propene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl group influences the reactivity of the phenyl ring . Additionally, the chlorinated propene chain can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Tert-butylphenyl)-2-chloro-1-propene is unique due to its combination of a tert-butyl-substituted phenyl ring and a chlorinated propene chain

Properties

IUPAC Name

1-tert-butyl-4-(2-chloroprop-2-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,1,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZLJDYCOFFKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501204995
Record name 1-(2-Chloro-2-propen-1-yl)-4-(1,1-dimethylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-70-3
Record name 1-(2-Chloro-2-propen-1-yl)-4-(1,1-dimethylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-2-propen-1-yl)-4-(1,1-dimethylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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